7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran

Description

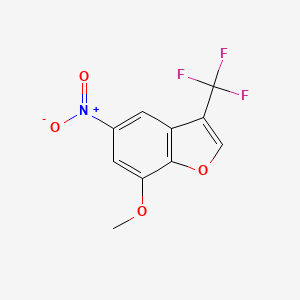

Benzofuran derivatives are a critical class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural versatility of the benzofuran core allows for functionalization at multiple positions, enabling fine-tuning of physicochemical and biological properties. The compound 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran features a benzofuran scaffold substituted with a methoxy group at position 7, a nitro group at position 5, and a trifluoromethyl group at position 3. These substituents collectively influence its electronic, steric, and metabolic profiles, making it a candidate for further pharmaceutical exploration.

Properties

IUPAC Name |

7-methoxy-5-nitro-3-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO4/c1-17-8-3-5(14(15)16)2-6-7(10(11,12)13)4-18-9(6)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPUNIVMKPFRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC=C2C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301244624 | |

| Record name | 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400764-49-9 | |

| Record name | 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran typically involves multiple steps. One common method starts with the preparation of 2-hydroxy-5-nitrobenzaldehyde, which is then treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group and introduction of the trifluoromethyl group lead to the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 7-Methoxy-5-formyl-3-(trifluoromethyl)benzofuran or 7-Methoxy-5-carboxy-3-(trifluoromethyl)benzofuran.

Reduction: 7-Methoxy-5-amino-3-(trifluoromethyl)benzofuran.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Benzofuran derivatives, including 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran, have been studied for various biological activities:

- Anticancer Activity : Numerous studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For example, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The introduction of substituents like methoxy and nitro groups has been associated with enhanced antiproliferative activity due to their ability to interact with cellular targets involved in cancer progression .

- Antibacterial and Antifungal Effects : Benzofurans are also noted for their antibacterial and antifungal properties. Research has demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Activity : The anti-inflammatory effects of benzofuran compounds have been documented, suggesting that they may be useful in treating inflammatory diseases. Their mechanisms often involve the modulation of inflammatory pathways and cytokine production .

Case Studies

Several notable studies highlight the applications of this compound:

- Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various benzofuran derivatives against human cancer cell lines. The results indicated that compounds with a trifluoromethyl group exhibited enhanced activity compared to their non-substituted counterparts. This suggests that the trifluoromethyl moiety may play a crucial role in increasing the potency of these compounds against cancer cells .

- Research on Antimicrobial Properties : Another investigation focused on the antibacterial activity of benzofuran derivatives, including this compound. The findings revealed significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development .

Data Table

The following table summarizes the biological activities and findings related to this compound:

Mechanism of Action

The mechanism of action of 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzofuran Derivatives

Key Observations :

- Similar effects are observed in sulfonyl-containing derivatives (e.g., ).

- Halogen Substituents : Iodo (7i, ) and bromo () groups increase molecular weight and polarizability, impacting lipophilicity and metabolic stability.

- Spiro and Polycyclic Systems : Compounds like 36j () demonstrate enhanced conformational rigidity, which may improve target selectivity but complicate synthesis.

Physicochemical Properties

Table 2: Physicochemical Property Comparison

Key Findings :

Challenges :

- Nitro groups may require careful handling due to explosivity risks.

- Trifluoromethylation often demands specialized reagents (e.g., Ruppert–Prakash reagent).

Biological Activity

7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran is a benzofuran derivative with significant potential in medicinal chemistry, particularly due to its anti-cancer , anti-inflammatory , and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Benzofuran core : A bicyclic structure that is common in many bioactive compounds.

- Methoxy group : Enhances lipophilicity and may influence biological interactions.

- Nitro group : Can undergo reduction to form amines, potentially altering biological activity.

- Trifluoromethyl group : Increases lipophilicity and may enhance binding affinity to biological targets.

The molecular formula is with an average mass of approximately 261.156 g/mol .

Anti-inflammatory Activity

Research indicates that benzofuran derivatives can exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and enzymes. Compounds with structural similarities to this compound have shown promise in reducing inflammation in various models .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been explored, with some studies indicating effective inhibition against bacterial and fungal strains. The unique trifluoromethyl substitution may enhance the antimicrobial efficacy of this compound .

The precise mechanism of action for this compound is not fully elucidated but is expected to involve interactions with key biological targets such as:

- Enzymes : Potential inhibition of enzymes involved in cancer proliferation.

- Receptors : Modulation of receptor activity related to inflammation and cancer pathways.

Preliminary studies suggest that similar compounds may interact with tubulin, leading to disrupted microtubule formation and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

- Antiproliferative Studies : A study on related benzofuran compounds demonstrated that derivatives with specific substitutions exhibited up to 4 times greater potency against cancer cell lines compared to unsubstituted variants .

- Cell Apoptosis Induction : Research indicated that certain benzofuran derivatives significantly increased caspase-3 activation in treated cells, suggesting a robust apoptotic mechanism .

- Molecular Docking Simulations : In silico studies have shown promising interactions between benzofuran derivatives and tubulin, indicating potential pathways for anticancer activity through disruption of microtubule dynamics .

Q & A

Basic Questions

Q. What are the established synthetic routes for 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran?

- Methodology : The synthesis typically involves multi-step functionalization of the benzofuran core. For example, nitration and trifluoromethylation can be achieved via electrophilic substitution reactions. A representative approach includes:

- Step 1 : Methoxylation using alkylation agents (e.g., methyl iodide) under basic conditions.

- Step 2 : Nitration with nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to prevent over-nitration.

- Step 3 : Trifluoromethylation via copper-mediated cross-coupling or radical pathways .

- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization is used to isolate the product .

Q. How is structural characterization performed for this compound?

- Techniques :

- X-ray crystallography : Resolves bond angles, dihedral angles, and packing interactions (e.g., π-π stacking observed in benzofuran derivatives) .

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy at C7, nitro at C5) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are critical for modifying this compound in pharmacological studies?

- Key Findings :

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, influencing bioavailability .

- Nitro group : Electron-withdrawing effects modulate reactivity in nucleophilic aromatic substitution, critical for derivatization .

- Methoxy group : Steric hindrance at C7 affects binding affinity in enzyme assays (e.g., NS5B polymerase inhibition in antiviral studies) .

Q. How can conflicting data on reaction yields from different synthesis methods be resolved?

- Analysis Strategies :

- Controlled variable testing : Compare yields under varying conditions (e.g., solvent polarity, catalyst loading) .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates or side products .

- Computational modeling : DFT calculations predict energy barriers for nitration/trifluoromethylation steps to optimize pathways .

Q. What are the stability challenges of this compound under experimental conditions?

- Degradation Pathways :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.